(2R)-3-methyl-2-phenylbutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-phenylbutane-1,2-diol is an organic compound characterized by its chiral center at the second carbon atom. This compound is notable for its unique structural features, which include a phenyl group and a hydroxyl group on adjacent carbon atoms. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-phenylbutane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-methyl-2-phenylbutanone using chiral catalysts or reagents. This process often employs hydrogenation in the presence of chiral ligands to achieve the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-methyl-2-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3-methyl-2-phenylbutanone or 3-methyl-2-phenylbutanal.
Reduction: Formation of 3-methyl-2-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-methyl-2-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-phenylbutane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2S)-3-methyl-2-phenylbutane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-methyl-2-phenylbutane-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
2-phenyl-2-butanol: A structurally similar compound lacking one hydroxyl group.
Uniqueness: (2R)-3-methyl-2-phenylbutane-1,2-diol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for stereoselective synthesis and research applications.
Properties
CAS No. |
51559-18-3 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2R)-3-methyl-2-phenylbutane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-9(2)11(13,8-12)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
HEYRHDCXPZCMNV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@](CO)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.